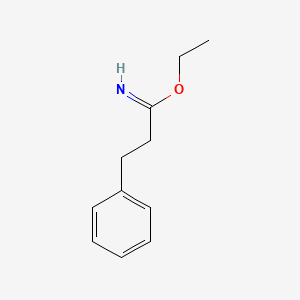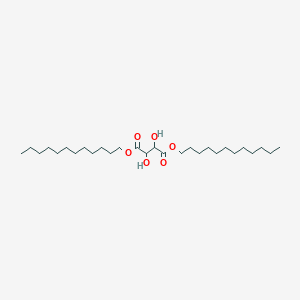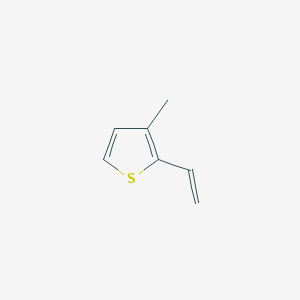
2-ethenyl-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-3-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-3-methylthiophene can be achieved through several methods. One common approach involves the dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol . Another method includes the condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride . Additionally, the dehydrochlorination of α-(2-thienyl)ethyl chloride and the dehydrogenation of 2-ethylthiophene are also viable synthetic routes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-ethenyl-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the vinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, acids, and bases are often employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Scientific Research Applications
2-ethenyl-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers with methyl methacrylate and ethyl acrylate. These copolymers have applications in material science and polymer chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-ethenyl-3-methylthiophene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in organic semiconductors and other electronic applications . In biological systems, its reactivity with cellular components can lead to various therapeutic effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-Methylthiophene
- 3-Vinylthiophene
- 2-Vinylthiophene
Comparison: 2-ethenyl-3-methylthiophene is unique due to the presence of both a methyl and a vinyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it more versatile in various chemical reactions compared to its analogs For instance, 2-Methylthiophene lacks the vinyl group, which limits its applications in polymer chemistry
Properties
CAS No. |
79461-92-0 |
|---|---|
Molecular Formula |
C7H8S |
Molecular Weight |
124.21 g/mol |
IUPAC Name |
2-ethenyl-3-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-6(2)4-5-8-7/h3-5H,1H2,2H3 |
InChI Key |
YQNNMEFXEVCWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dibenzyldihydro-1H-furo[3,4-d]-imidazole-2,4-(3H, 3aH)dione](/img/structure/B8767121.png)
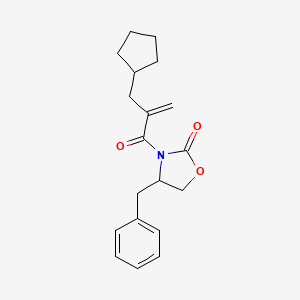
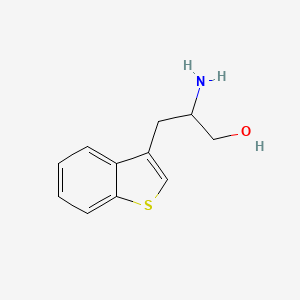
![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)
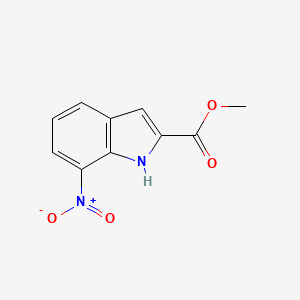
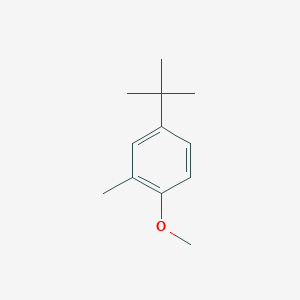
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)
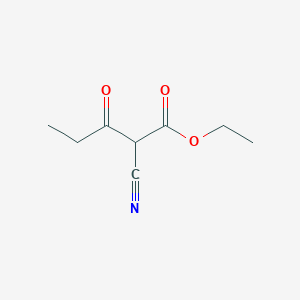
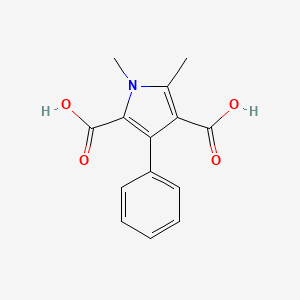
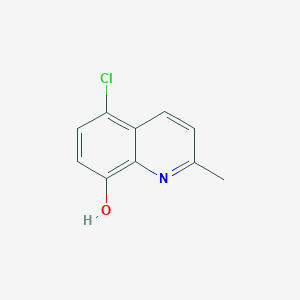
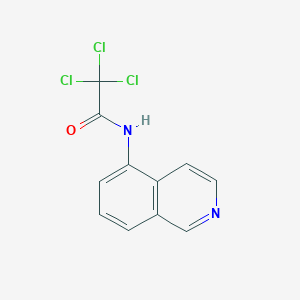
![1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8767207.png)
